Cas no 1601954-87-3 (ethyl 3-(pyrimidin-5-yl)prop-2-ynoate)
ethyl 3-(pyrimidin-5-yl)prop-2-ynoate Chemical and Physical Properties
Names and Identifiers
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- 2-Propynoic acid, 3-(5-pyrimidinyl)-, ethyl ester
- Ethyl 3-(Pyrimidin-5-yl)prop-2-ynoate
- ethyl 3-(pyrimidin-5-yl)prop-2-ynoate
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- Inchi: 1S/C9H8N2O2/c1-2-13-9(12)4-3-8-5-10-7-11-6-8/h5-7H,2H2,1H3
- InChI Key: VIJPYIROZUXIDJ-UHFFFAOYSA-N
- SMILES: C(OCC)(=O)C#CC1=CN=CN=C1
Experimental Properties
- Density: 1.21±0.1 g/cm3(Predicted)
- Boiling Point: 300.3±15.0 °C(Predicted)
- pka: 1.27±0.10(Predicted)
ethyl 3-(pyrimidin-5-yl)prop-2-ynoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | E287641-100mg |
Ethyl 3-(Pyrimidin-5-yl)prop-2-ynoate |
1601954-87-3 | 100mg |
$ 250.00 | 2022-06-05 | ||
| TRC | E287641-500mg |
Ethyl 3-(Pyrimidin-5-yl)prop-2-ynoate |
1601954-87-3 | 500mg |
$ 1000.00 | 2022-06-05 | ||
| TRC | E287641-1g |
Ethyl 3-(Pyrimidin-5-yl)prop-2-ynoate |
1601954-87-3 | 1g |
$ 1520.00 | 2022-06-05 | ||
| Enamine | EN300-787050-0.05g |
ethyl 3-(pyrimidin-5-yl)prop-2-ynoate |
1601954-87-3 | 95.0% | 0.05g |
$647.0 | 2025-03-21 | |
| Enamine | EN300-787050-0.1g |
ethyl 3-(pyrimidin-5-yl)prop-2-ynoate |
1601954-87-3 | 95.0% | 0.1g |
$678.0 | 2025-03-21 | |
| Enamine | EN300-787050-0.25g |
ethyl 3-(pyrimidin-5-yl)prop-2-ynoate |
1601954-87-3 | 95.0% | 0.25g |
$708.0 | 2025-03-21 | |
| Enamine | EN300-787050-0.5g |
ethyl 3-(pyrimidin-5-yl)prop-2-ynoate |
1601954-87-3 | 95.0% | 0.5g |
$739.0 | 2025-03-21 | |
| Enamine | EN300-787050-1.0g |
ethyl 3-(pyrimidin-5-yl)prop-2-ynoate |
1601954-87-3 | 95.0% | 1.0g |
$770.0 | 2025-03-21 | |
| Enamine | EN300-787050-2.5g |
ethyl 3-(pyrimidin-5-yl)prop-2-ynoate |
1601954-87-3 | 95.0% | 2.5g |
$1509.0 | 2025-03-21 | |
| Enamine | EN300-787050-5.0g |
ethyl 3-(pyrimidin-5-yl)prop-2-ynoate |
1601954-87-3 | 95.0% | 5.0g |
$2235.0 | 2025-03-21 |
ethyl 3-(pyrimidin-5-yl)prop-2-ynoate Related Literature
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Ruili Liu,Mengping Gao,Jing Zhang,Zhilian Li,Jinyang Chen,Ping Liu,Dongqing Wu RSC Adv., 2015,5, 24205-24209
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
Additional information on ethyl 3-(pyrimidin-5-yl)prop-2-ynoate
Ethyl 3-(Pyrimidin-5-yl)prop-2-ynoate: A Comprehensive Overview
Ethyl 3-(pyrimidin-5-yl)prop-2-ynoate, with the CAS number 1601954-87-3, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of propargyl esters, which are widely studied for their unique chemical properties and potential applications in drug design. The structure of ethyl 3-(pyrimidin-5-yl)prop-2-ynoate features a pyrimidine ring, a propargyl group, and an ethyl ester moiety, making it a versatile molecule for various chemical transformations and biological studies.
The pyrimidine ring in ethyl 3-(pyrimidin-5-yl)prop-2-ynoate is a key structural element that contributes to its biological activity. Pyrimidines are heterocyclic aromatic compounds that are fundamental components of nucleic acids and are known to exhibit a wide range of pharmacological activities. The substitution pattern on the pyrimidine ring plays a crucial role in determining the compound's properties. In this case, the propargyl group attached at the 5-position of the pyrimidine ring introduces additional functionality, enhancing the molecule's reactivity and potential for bioactivity.
Ethyl 3-(pyrimidin-5-yl)prop-2-ynoate has been explored in recent studies for its potential as a lead compound in drug discovery. Researchers have investigated its ability to modulate various biological targets, including kinases, proteases, and other enzymes implicated in diseases such as cancer, inflammation, and infectious disorders. The propargyl group in the molecule is particularly interesting due to its ability to participate in click chemistry reactions, enabling the construction of complex molecular architectures with high precision.
Recent advancements in synthetic methodology have facilitated the efficient synthesis of ethyl 3-(pyrimidin-5-yl)prop-2-ynoate. One notable approach involves the use of transition metal catalysts to enable cross-coupling reactions, which allow for the precise assembly of the molecule's components. These methods not only enhance the scalability of production but also pave the way for further structural modifications to optimize biological activity.
In terms of applications, ethyl 3-(pyrimidin-5-yl)prop-2-yonoate has shown promise as a precursor for more complex molecules with enhanced therapeutic potential. For instance, researchers have utilized this compound as a building block for constructing multi-targeted inhibitors that can simultaneously modulate multiple pathways involved in disease progression. Such inhibitors hold great potential for addressing complex diseases where single-target therapies may be insufficient.
The study of ethyl 3-(pyrimidin--5--yil)prop--2--ynoate has also contributed to our understanding of structure--activity relationships (SARs) in medicinal chemistry. By systematically modifying different parts of the molecule, scientists have been able to identify key structural features that correlate with specific biological activities. These insights are invaluable for guiding the design of next-generation compounds with improved efficacy and safety profiles.
Moreover, ethyl 3-(pyrimidin--5--yil)prop--2--ynoate has been employed as a tool compound in biochemical assays to investigate cellular pathways and mechanisms. Its ability to interact with specific molecular targets makes it a valuable reagent for studying fundamental biological processes. Recent studies have highlighted its role in modulating signaling pathways associated with cell proliferation and apoptosis, underscoring its potential utility in anticancer research.
In conclusion, ethyl 3-(pyrimidin--5--yil)prop--2--ynoate is a versatile and intriguing compound that continues to captivate researchers across multiple disciplines. Its unique structure, combined with advancements in synthetic chemistry and biological research, positions it as a promising candidate for future drug development efforts. As ongoing studies unravel its full potential, this compound is likely to play an increasingly important role in both academic research and industrial applications.
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